4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid
Description
4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a diethylamino-methyl moiety at position 2. This structure combines electron-donating (diethylamino) and hydrophobic (methyl) groups, which influence its physicochemical properties and biological interactions.
The diethylamino group in this compound likely enhances solubility in polar solvents and may improve bioavailability compared to non-aminated analogs .
Properties
IUPAC Name |
4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14/h4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDWEOLGXSVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(ON=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to form an intermediate, which is then cyclized with hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
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Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen.
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Carboxylic acid group (-COOH) : Exhibits typical acid reactivity (e.g., esterification, amide formation).
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Diethylaminomethyl substituent : A tertiary amine with potential for alkylation or dealkylation.
Table 1: Key Functional Groups and Reactivity
Carboxylic Acid Derivatives
The carboxylic acid group is central to reactivity:
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Esterification : Reaction with alcohols under acidic or catalytic conditions.
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Amide Formation : Activation via chloroformates (e.g., isobutyl chloroformate) followed by coupling with amines .
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Decarboxylation : Possible under thermal or acidic conditions, though not directly observed for this compound.
Isoxazole Ring Modifications
The isoxazole ring’s stability and substitution patterns influence reactivity:
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Nitration : Occurs preferentially at the 4-position under HNO₃/H₂SO₄, as seen in nitrated 5-methylisoxazole-3-carboxylic acid (70% yield) .
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Halogenation : Bromination at the 5-position using NBS/benzoyl peroxide .
Diethylaminomethyl Substituent
The tertiary amine group may participate in:
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Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.
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Dealkylation : Cleavage under strong acids (e.g., HCl/dioxane) , though specific examples are lacking for this compound.
Data Gaps and Limitations
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No peer-reviewed studies specifically address 4-[(diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid .
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Most inferences are drawn from analogs like 5-methylisoxazole-4-carboxylic acid and its derivatives .
Plausible Reaction Pathways
Based on structural analogs:
Key Research Findings
Scientific Research Applications
Scientific Research Applications
1. Drug Development
DEMMI has been identified as a promising candidate for drug development due to its biological activity. Research indicates that its derivatives may influence transcription factors involved in cardiac gene expression, suggesting potential applications in cardiovascular health. The compound's ability to inhibit specific enzymatic pathways positions it as a candidate for therapeutic interventions against various diseases, including cancer and metabolic disorders .
2. Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, facilitating the creation of novel classes of compounds. For instance, it can undergo nucleophilic substitutions and esterification reactions, leading to the formation of various esters with distinct biological activities. Its structural similarities with other isoxazole derivatives allow for the exploration of new pharmacological properties.
Interaction Studies
Research has focused on the binding affinity of DEMMI with various biological targets, particularly transcription factors such as GATA4 and NKX2-5. These factors are crucial for cardiac development and function, and understanding their interactions with DEMMI could elucidate its mechanism of action and therapeutic potential.
Case Studies and Research Findings
- Cardiovascular Health : A study demonstrated that DEMMI derivatives can modulate cardiac gene expression through interaction with GATA4, indicating potential therapeutic applications in treating heart diseases.
- Cancer Therapeutics : Research has shown that compounds similar to DEMMI exhibit inhibitory effects on cancer cell growth by targeting specific enzymatic pathways involved in tumor progression .
- Peptide Synthesis : DEMMI has been utilized in the synthesis of peptide derivatives, expanding its application in developing new peptidomimetics that may possess unique biological activities .
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of isoxazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:
Key Observations:
Bioavailability: The diethylamino group in the target compound may improve solubility and membrane permeability compared to non-aminated analogs like 5-methylisoxazole-3-carboxylic acid .
Biological Activity: Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and anti-inflammatory effects, as seen in 3-(2,6-dichlorophenyl) and 5-nitro derivatives . Amides of 5-amino-3-methylisoxazole-4-carboxylic acid exhibit cytokine suppression, suggesting the target compound’s diethylamino group could modulate similar pathways .
Synthetic Utility : The carboxyl group at position 3 enables derivatization into esters or amides, a strategy used in hypoglycemic (Glisoxepide) and antibiotic (Dicloxacillin) drugs .
Physicochemical Properties
- Stability : Isoxazole rings are generally stable under physiological conditions, but electron-deficient substituents (e.g., nitro groups) may reduce stability .
Pharmacological Potential
- Antimicrobial Activity : Chlorinated analogs are intermediates in β-lactam antibiotics, hinting at possible antibacterial utility .
Biological Activity
4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features an isoxazole ring with a diethylamino group and a carboxylic acid moiety. The synthesis typically involves multi-step reactions, which can be optimized for yield and purity.
Antitumor Activity
Research indicates that compound 1 exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. Mechanistically, this action is mediated through pathways involving cyclic adenosine monophosphate (cAMP) and p53 protein activation, leading to increased reactive oxygen species (ROS) production, which is crucial for triggering apoptotic pathways .
Antimicrobial Activity
Compound 1 has demonstrated antimicrobial effects against a range of pathogenic microorganisms. Studies have shown its ability to inhibit the enzymatic activity of pyruvate dehydrogenase complex (PDHc) in Escherichia coli, suggesting its potential use as an antibacterial agent . Additionally, it has shown selective inhibition against resistant strains like Pseudomonas aeruginosa.
Cardiovascular Effects
The compound's derivatives have been explored for their effects on transcription factors involved in cardiac gene expression. Studies suggest that these interactions could enhance cardiovascular health by modulating gene expression related to heart function.
The biological activity of compound 1 is attributed to its interaction with various biological targets:
- Transcription Factors : It binds to key transcription factors such as GATA4 and NKX2-5, which play critical roles in cardiac development.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymatic pathways, which may contribute to its antitumor and antimicrobial effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities influenced by specific substitutions on the isoxazole ring:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid | Isoxazole ring with carboxylic acid | Lacks diethylamino substitution |
| 4-(Dimethylaminomethyl)-5-methylisoxazole-3-carboxylic acid | Similar structure but with dimethylamino group | Potentially different biological activity |
| 4-(Aminomethyl)-5-methylisoxazole-3-carboxylic acid | Contains an amino group instead of diethylamino | May exhibit different pharmacokinetics |
Case Studies
Several case studies have highlighted the efficacy of compound 1 in preclinical models:
- Antitumor Efficacy : In vitro studies demonstrated that treatment with compound 1 resulted in a significant reduction in cell viability across multiple cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Action : A study assessing the antibacterial properties found that compound 1 effectively inhibited the growth of E. coli and P. aeruginosa, showcasing its potential as a novel antibacterial agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by functionalization. A common approach includes:
- Core synthesis : Cyclocondensation of hydroxylamine with diketones or alkynones under acidic conditions to form the isoxazole ring.
- Functionalization : Introduction of the diethylamino-methyl group via alkylation or Mannich-type reactions. For example, refluxing intermediates with diethylamine and formaldehyde in acetic acid can achieve this step, as seen in analogous isoxazole derivatives .
- Critical parameters : Reaction temperature (optimized at 80–100°C for cyclization), pH control during alkylation, and purification via recrystallization (e.g., using DMF/acetic acid mixtures) to enhance yield .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and diethylamino group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in isoxazole derivative studies .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry or polymorphic forms .
- HPLC : To assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., formaldehyde) .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can researchers optimize the diethylamino group introduction to enhance regioselectivity?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution to the isoxazole C-4 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to focus alkylation on the target position .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in efficacy .
- Bioavailability Studies : Compare logP values and plasma protein binding rates to assess tissue penetration differences .
- Dose-Response Calibration : Conduct PK/PD modeling to align in vitro IC values with effective plasma concentrations in animal models .
Q. How can computational modeling elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Screen against targets like MAPK using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonding with the carboxylic acid group) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers to assess stability over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with activity to guide structural optimization .
Q. What advanced purification techniques isolate stereoisomers or polymorphic forms of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol gradients to resolve enantiomers .
- Polymorph Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) under controlled cooling rates to isolate stable forms .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions by monitoring endothermic peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
